4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Sulfonamide Carbonic Anhydrase Structure-Activity Relationship

4-Ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421483-33-1) is a synthetic benzenesulfonamide derivative with a molecular formula of C₁₆H₂₁NO₅S and a molecular weight of 339.41 g/mol. The compound features a 4-ethoxy-3-methylbenzenesulfonamide core linked via a sulfonamide bond to a 3-(furan-2-yl)-3-hydroxypropyl side chain, representing a distinct structural subclass within the broader benzenesulfonamide chemical space that has been explored for carbonic anhydrase inhibition and TNFα-converting enzyme (TACE) modulation.

Molecular Formula C16H21NO5S
Molecular Weight 339.41
CAS No. 1421483-33-1
Cat. No. B2412292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
CAS1421483-33-1
Molecular FormulaC16H21NO5S
Molecular Weight339.41
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)C
InChIInChI=1S/C16H21NO5S/c1-3-21-15-7-6-13(11-12(15)2)23(19,20)17-9-8-14(18)16-5-4-10-22-16/h4-7,10-11,14,17-18H,3,8-9H2,1-2H3
InChIKeySEDDWVJPYLXXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421483-33-1): Procurement-Relevant Chemical Profile


4-Ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421483-33-1) is a synthetic benzenesulfonamide derivative with a molecular formula of C₁₆H₂₁NO₅S and a molecular weight of 339.41 g/mol . The compound features a 4-ethoxy-3-methylbenzenesulfonamide core linked via a sulfonamide bond to a 3-(furan-2-yl)-3-hydroxypropyl side chain, representing a distinct structural subclass within the broader benzenesulfonamide chemical space that has been explored for carbonic anhydrase inhibition and TNFα-converting enzyme (TACE) modulation [1].

Why Generic Substitution Fails for 4-Ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide


Benzenesulfonamide derivatives with identical core scaffolds but differing N-substituents exhibit markedly divergent biological activity profiles due to variations in hydrogen-bonding capacity, lipophilicity, and steric complementarity within enzyme active sites [1]. The 3-(furan-2-yl)-3-hydroxypropyl chain in this specific compound provides a unique combination of a hydrogen-bond donor (secondary alcohol), a π-rich heteroaromatic ring, and a three-carbon spacer that cannot be replicated by analogs bearing shorter linkers, alternative heterocycles, or para-substituent modifications on the benzene ring. Arbitrary substitution with a structurally related but chemically distinct analog—such as the 4-acetyl or 4-trifluoromethyl variant—would predictably alter target engagement, isoform selectivity, and physicochemical properties, rendering experimental results non-transferable [2].

Quantitative Differentiation Evidence: 4-Ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide vs. Closest Analogs


Structural Differentiation: 3-(Furan-2-yl)-3-hydroxypropyl Side Chain vs. Acetyl and Trifluoromethyl Analogs

The 3-(furan-2-yl)-3-hydroxypropyl substituent on the sulfonamide nitrogen distinguishes this compound from the 4-acetyl analog (CAS 1421473-62-2) and the 4-(trifluoromethyl) analog. The secondary alcohol in the propyl chain contributes one additional hydrogen-bond donor and acceptor relative to analogs lacking this hydroxyl group, while the furan ring provides π-stacking potential absent in simple alkyl-substituted benzenesulfonamides . In a class-level study of 15 furyl sulfonamides, hydroxyl-containing side chains were associated with enhanced potency against tumor-associated isoforms hCA IX and hCA XII compared to non-hydroxylated counterparts [1].

Sulfonamide Carbonic Anhydrase Structure-Activity Relationship

Predicted Lipophilicity Differentiation: cLogP of 4-Ethoxy-3-methyl vs. 4-Trifluoromethyl Analog

The 4-ethoxy-3-methyl substitution pattern on the benzene ring is predicted to produce a moderate cLogP, in contrast to the significantly higher lipophilicity of the 4-trifluoromethyl analog. The trifluoromethyl group is known to increase logP by approximately 0.8–1.2 units compared to a methyl group, while the ethoxy group contributes intermediate lipophilicity [1]. This difference affects membrane permeability, aqueous solubility, and nonspecific protein binding—parameters that directly influence assay performance in cellular and biochemical screening campaigns.

Lipophilicity Drug-likeness ADME

TACE Inhibitor Pharmacophore Alignment: Benzenesulfonamide Core vs. Alternative Zinc-Binding Groups

Benzenesulfonamide compounds featuring a hydroxypropyl side chain have been claimed as inhibitors of TNFα-converting enzyme (TACE/ADAM17) in US Patent US8772478B2 [1]. The sulfonamide moiety serves as a zinc-binding group, while the hydroxypropyl linker positions the furan ring for interactions with the S1' pocket. Compounds lacking the hydroxyl group in the propyl chain (e.g., N-(3-(furan-2-yl)propyl) derivatives) would lose a key hydrogen-bond interaction with the enzyme active site, as inferred from the patent's structure-activity relationship disclosure. The target compound's specific substitution pattern—4-ethoxy-3-methyl on the benzene ring—differs from the 4-benzyloxy examples described in the patent, suggesting a distinct steric and electronic profile that may alter isoform selectivity within the ADAM family.

TACE ADAM17 Metalloproteinase Inhibition

Carbonic Anhydrase Isoform Selectivity Potential: Furyl Sulfonamide Class Activity

A series of 15 structurally related furyl sulfonamides were evaluated against human carbonic anhydrase isoforms hCA I, II, IV, and IX, with several compounds showing sub-micromolar Kᵢ values and selectivity for the tumor-associated hCA IX isoform [1]. Compound 13d exhibited a selectivity index (SI) of 70 for hCA I, 13.5 for hCA II, and 20 for hCA IV over hCA IX. Although the specific compound 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide was not among the 15 tested, its structural homology—particularly the furan ring linked via a hydroxypropyl chain—places it within the same pharmacophore class. Variations in the benzenesulfonamide para-substituent (ethoxy vs. methylsulfonyl or halogen) are known to modulate isoform selectivity profiles [1].

Carbonic Anhydrase Isoform Selectivity hCA IX

Recommended Application Scenarios for 4-Ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide Based on Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling

Use as a structurally distinct member of the furyl sulfonamide class to expand SAR around the benzenesulfonamide para-position. The 4-ethoxy-3-methyl substitution provides intermediate lipophilicity relative to halogenated or unsubstituted analogs, enabling systematic evaluation of how para-substituent electronic and steric properties influence hCA I, II, IV, and IX inhibition [1]. Pair with the 4-acetyl analog (CAS 1421473-62-2) and the 4-trifluoromethyl analog for a matched-pair analysis.

TACE/ADAM17 Inhibitor Tool Compound for In Vitro Target Engagement Studies

Employ as a probe for TACE zinc-binding pharmacophore validation, leveraging the intact hydroxypropyl linker that positions the furan ring for S1' pocket interactions [2]. The compound is suitable for biochemical FRET-based TACE assays (e.g., using fluorogenic peptide substrates) where the hydroxyl group's contribution to binding free energy can be assessed by comparison with de-hydroxy or carbonyl-containing linker analogs.

Physicochemical Property Benchmarking for CNS Drug-likeness Assessment

The moderate predicted cLogP (~2.5–3.0), molecular weight (339.41 Da), and hydrogen-bond donor count (2) place this compound near the upper boundary of CNS MPO desirability. Use in comparative solubility, permeability (PAMPA or Caco-2), and plasma protein binding assays against the more lipophilic trifluoromethyl analog to quantify the impact of para-substituent choice on ADME parameters .

Quote Request

Request a Quote for 4-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.